7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene
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Overview
Description
7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene is a complex organic compound with the molecular formula C23H29F3O. It is characterized by the presence of ethoxy, trifluoro, and pentylcyclohexyl groups attached to a naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxy, trifluoro, and pentylcyclohexyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, trifluoromethyl iodide, and cyclohexyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under specific conditions, such as controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound shares similar structural features but differs in the position and number of fluorine atoms and the length of the alkyl chain.
Other Fluorinated Naphthalenes: Compounds with similar naphthalene cores but different substituents can be compared to highlight the unique properties of 7-Ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
861906-52-7 |
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Molecular Formula |
C23H29F3O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
7-ethoxy-1,2,8-trifluoro-3-(4-pentylcyclohexyl)naphthalene |
InChI |
InChI=1S/C23H29F3O/c1-3-5-6-7-15-8-10-16(11-9-15)18-14-17-12-13-19(27-4-2)22(25)20(17)23(26)21(18)24/h12-16H,3-11H2,1-2H3 |
InChI Key |
JJFCDGOEPGKCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F |
Origin of Product |
United States |
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